molecular formula C11H13N3S B13257073 [(2-Methylphenyl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine

[(2-Methylphenyl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine

Cat. No.: B13257073
M. Wt: 219.31 g/mol
InChI Key: OYHWCZLEZFBAIN-UHFFFAOYSA-N
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Description

(2-Methylphenyl)methylamine is a chemical compound with the molecular formula C11H13N3S It is a member of the thiadiazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)methylamine typically involves the reaction of 2-methylbenzylamine with 1,2,3-thiadiazole-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of (2-Methylphenyl)methylamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

(2-Methylphenyl)methylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt DNA replication processes, making it effective against bacterial and cancer cells. The compound may also inhibit specific enzymes and receptors, leading to its observed biological activities.

Comparison with Similar Compounds

(2-Methylphenyl)methylamine can be compared with other thiadiazole derivatives, such as:

    1,3,4-Thiadiazole: Known for its significant therapeutic potential, including antimicrobial and anticancer activities.

    1,2,4-Thiadiazole: Exhibits similar biological activities but with different molecular targets.

    1,2,5-Thiadiazole: Less commonly studied but still possesses notable biological properties.

The uniqueness of (2-Methylphenyl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives .

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

1-(2-methylphenyl)-N-(thiadiazol-4-ylmethyl)methanamine

InChI

InChI=1S/C11H13N3S/c1-9-4-2-3-5-10(9)6-12-7-11-8-15-14-13-11/h2-5,8,12H,6-7H2,1H3

InChI Key

OYHWCZLEZFBAIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCC2=CSN=N2

Origin of Product

United States

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